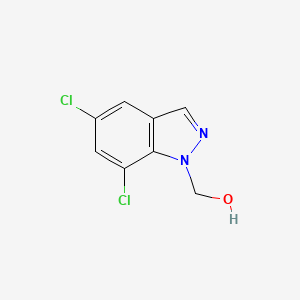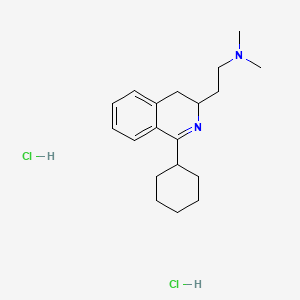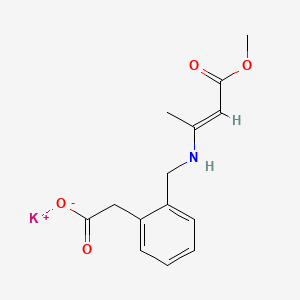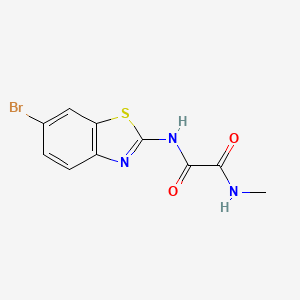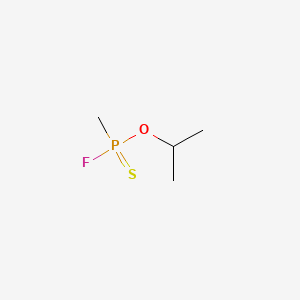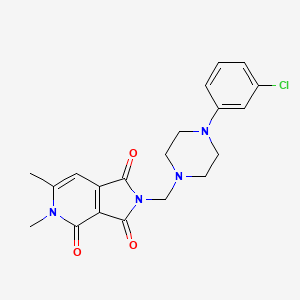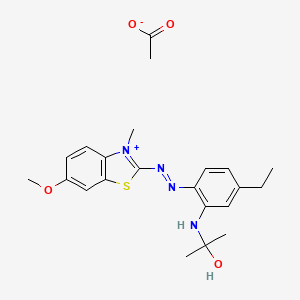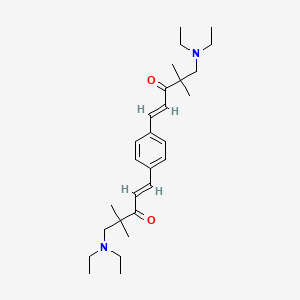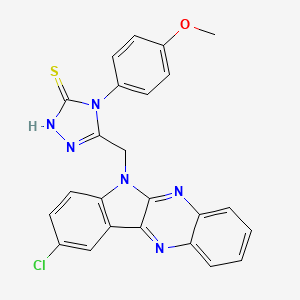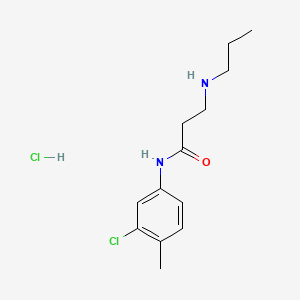
p-Propionotoluidide, 3'-chloro-3-propylamino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride: is a chemical compound with the molecular formula C10H12ClNO. It is a derivative of p-toluidide, characterized by the presence of a chloro group and a propylamino group. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride typically involves the reaction of p-toluidide with propionyl chloride in the presence of a base to form the propionotoluidide intermediate. This intermediate is then reacted with 3-chloropropylamine under controlled conditions to introduce the chloro and propylamino groups. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in studying reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of chloro and propylamino groups on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride involves its interaction with specific molecular targets. The chloro and propylamino groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 3’-Chloro-o-propionotoluidide
- 4’-Chloro-o-propionotoluidide
- 6’-Chloro-m-propionotoluidide
- 5’-Chloro-o-propionotoluidide
- 3’-Chloro-p-acetotoluidide
Comparison: p-Propionotoluidide, 3’-chloro-3-propylamino-, hydrochloride is unique due to the specific positioning of the chloro and propylamino groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
109651-75-4 |
|---|---|
Formule moléculaire |
C13H20Cl2N2O |
Poids moléculaire |
291.21 g/mol |
Nom IUPAC |
N-(3-chloro-4-methylphenyl)-3-(propylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-3-7-15-8-6-13(17)16-11-5-4-10(2)12(14)9-11;/h4-5,9,15H,3,6-8H2,1-2H3,(H,16,17);1H |
Clé InChI |
BDOHSOWSOLKEGR-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCC(=O)NC1=CC(=C(C=C1)C)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


